![molecular formula C20H21ClN2O3S2 B7713244 5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide](/img/structure/B7713244.png)
5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-chloro-N-methylphenylsulfonamido)-N-isobutylbenzo[b]thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CB-839, and it is a potent inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. The purpose of
Wirkmechanismus
CB-839 inhibits glutaminase, an enzyme that plays a critical role in cancer cell metabolism. Glutaminase catalyzes the conversion of glutamine to glutamate, which is further metabolized to produce energy and other essential metabolites for cell growth and proliferation. Inhibition of glutaminase by CB-839 leads to the depletion of glutamate and other essential metabolites, thereby inhibiting cancer cell growth and proliferation.
Biochemical and Physiological Effects
CB-839 has been shown to have significant biochemical and physiological effects on cancer cells. Inhibition of glutaminase by CB-839 leads to the depletion of essential metabolites, such as ATP, NADPH, and amino acids, which are required for cancer cell growth and proliferation. This leads to cell death and inhibition of tumor growth. CB-839 has also been shown to have immunomodulatory effects by altering the metabolic profile of cancer cells, leading to increased T cell infiltration and activation.
Vorteile Und Einschränkungen Für Laborexperimente
CB-839 has several advantages for lab experiments. It is a potent inhibitor of glutaminase and has been extensively studied for its potential applications in cancer treatment. CB-839 is also highly selective for glutaminase and does not inhibit other enzymes involved in glutamine metabolism. However, CB-839 also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. CB-839 is also a highly potent compound, and its use requires careful handling and storage to ensure safety.
Zukünftige Richtungen
For research include the optimization of CB-839 synthesis methods to improve yield and purity of the final product. Further preclinical and clinical studies are also needed to establish the long-term safety and efficacy of CB-839 as a potential cancer treatment. Additionally, the potential applications of CB-839 in other areas of medicine, such as immunology and neurology, should also be explored.
Synthesemethoden
CB-839 is synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 4-chloro-2-nitroaniline with isobutyl bromide to form 5-(4-chlorophenyl)-N-isobutylaniline. The second step involves the reaction of the intermediate product with benzo[b]thiophene-2-carbonyl chloride to form the final product, CB-839. The synthesis method of CB-839 has been extensively studied and optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
CB-839 has been extensively studied for its potential applications in the field of cancer treatment. Glutaminase is an enzyme that plays a critical role in cancer cell metabolism by providing essential nutrients for cell growth and proliferation. CB-839 inhibits glutaminase, thereby depriving cancer cells of essential nutrients and leading to cell death. CB-839 has shown promising results in preclinical studies as a potential treatment for various types of cancer, including pancreatic cancer, lung cancer, and renal cell carcinoma.
Eigenschaften
IUPAC Name |
5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methylpropyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3S2/c1-13(2)12-22-20(24)19-11-14-10-16(6-9-18(14)27-19)23(3)28(25,26)17-7-4-15(21)5-8-17/h4-11,13H,12H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIBTGSKVXWOJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(S1)C=CC(=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(N-Methyl4-chlorobenzenesulfonamido)-N-(2-methylpropyl)-1-benzothiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl [(3-chloro-4-methoxyphenyl)carbamoyl]formate](/img/structure/B7713164.png)

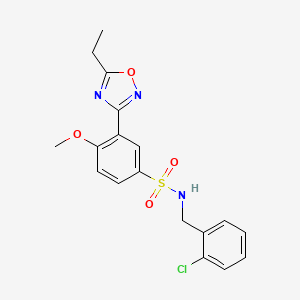
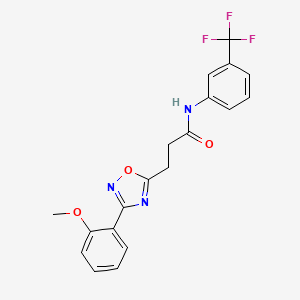
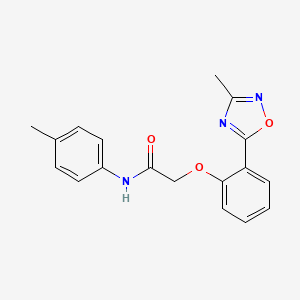

![3-(4-fluorophenyl)-N-[3-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713203.png)

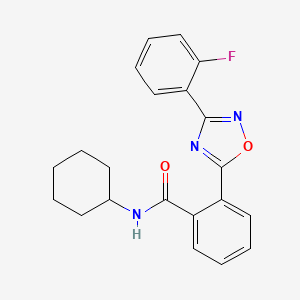
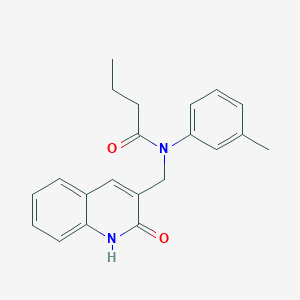
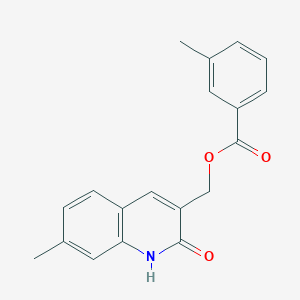
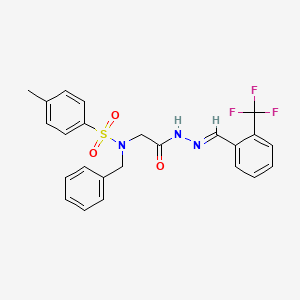

![3-chloro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7713261.png)